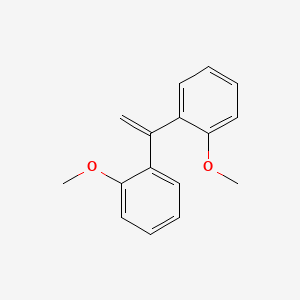

1,1-BIS(2-METHOXYPHENYL)ETHYLENE

Description

1,1-BIS(2-METHOXYPHENYL)ETHYLENE is an organic compound featuring an ethylene core substituted with two 2-methoxyphenyl groups at the 1,1-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and materials science. The methoxy (-OCH₃) groups act as electron-donating substituents, influencing the compound’s reactivity and interaction with metal centers.

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-methoxy-2-[1-(2-methoxyphenyl)ethenyl]benzene |

InChI |

InChI=1S/C16H16O2/c1-12(13-8-4-6-10-15(13)17-2)14-9-5-7-11-16(14)18-3/h4-11H,1H2,2-3H3 |

InChI Key |

IYPAGWBPGHFELL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=C)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The Wittig reaction facilitates alkene formation via the reaction of aldehydes/ketones with phosphonium ylides. For 1,1-bis(2-methoxyphenyl)ethylene, the protocol involves:

-

Phosphonium salt preparation : 2-Methoxybenzyl chloride reacts with triphenylphosphine (PPh₃) to form the phosphonium salt.

-

Ylide generation : Treatment with a strong base (e.g., n-BuLi) generates the ylide intermediate.

-

Coupling : The ylide reacts with 2-methoxybenzaldehyde to form the target alkene.

Representative equation :

Optimization and Yields

-

Base selection : n-BuLi or NaHMDS yields 65–78%.

-

Solvent effects : Tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility.

-

Temperature : Reactions at −78°C to room temperature minimize side reactions.

Table 1: Wittig Reaction Conditions and Outcomes

McMurry Coupling: Reductive Dimerization of Ketones

Reaction Overview

The McMurry coupling employs low-valent titanium (Ti⁰) to dimerize ketones into alkenes. For 1,1-bis(2-methoxyphenyl)ethylene:

-

Ketone synthesis : 2-Methoxyacetophenone is prepared via Friedel-Crafts acylation of anisole.

-

Reductive coupling : TiCl₄/Zn mediates the coupling under inert conditions.

Equation :

Critical Parameters

-

Catalyst system : TiCl₄/Zn (4:1 molar ratio) achieves 60–70% yields.

-

Workup : Quenching with aqueous NH₄Cl followed by chromatography isolates the product.

Table 2: McMurry Coupling Performance

Dehydrohalogenation: Elimination of Halides

Methodology

This two-step process involves:

-

Dihalide synthesis : 1,2-Bis(2-methoxyphenyl)ethane reacts with Br₂ or Cl₂ to form 1,2-dibromo-1,2-bis(2-methoxyphenyl)ethane.

-

Base-induced elimination : KOtBu or DBU removes HX to form the alkene.

Equation :

Key Considerations

-

Halogen choice : Bromides offer higher reactivity than chlorides.

-

Base strength : Strong bases (e.g., KOtBu) improve elimination efficiency.

-

Side reactions : Overheating promotes polymerization; temperatures <80°C are optimal.

Table 3: Dehydrohalogenation Efficiency

Comparative Analysis of Methods

Advantages and Limitations

-

Wittig reaction : High yields but requires air-sensitive reagents.

-

McMurry coupling : Scalable but generates stoichiometric titanium waste.

-

Dehydrohalogenation : Simple setup but prone to by-product formation.

Table 4: Method Comparison

| Method | Yield Range (%) | Scalability | Environmental Impact | Cost |

|---|---|---|---|---|

| Wittig | 65–78 | Moderate | Medium | High |

| McMurry | 58–70 | High | High (Ti waste) | Medium |

| Dehydrohalogenation | 62–75 | Low | Low | Low |

Emerging Strategies and Innovations

Chemical Reactions Analysis

Types of Reactions

1,1-BIS(2-METHOXYPHENYL)ETHYLENE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield the corresponding dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,1-BIS(2-METHOXYPHENYL)ETHYLENE has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1,1-BIS(2-METHOXYPHENYL)ETHYLENE involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups activate the aromatic rings towards electrophilic attack. Additionally, its conjugated system allows for interactions with metal ions in coordination complexes, influencing their electronic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,1-BIS(2-METHOXYPHENYL)ETHYLENE with structurally related ethylene derivatives, focusing on substituent effects, molecular properties, and applications. However, the compound CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE (CAS: 983-80-2) from the evidence serves as a contrasting example for discussion.

Table 1: Structural and Functional Comparison

Key Differences:

In contrast, the diphenylphosphino groups in CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE act as stronger σ-donors and π-acceptors, favoring transition-metal coordination (e.g., in palladium or platinum catalysts) .

Steric and Molecular Weight Considerations: The bulkier diphenylphosphino substituents in the CIS-1,2 compound contribute to a higher molecular weight (396.4 g/mol vs. ~246.3 g/mol) and increased steric hindrance, which may limit its utility in fine chemical synthesis compared to the less hindered methoxyphenyl analog.

Research Applications: CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE is explicitly cited for R&D use in coordination chemistry , while 1,1-BIS(2-METHOXYPHENYL)ETHYLENE’s applications remain speculative but could include photoluminescent materials or asymmetric catalysis due to its electron-rich aromatic system.

Research Findings and Limitations

- Gaps in Data : The absence of experimental data for 1,1-BIS(2-METHOXYPHENYL)ETHYLENE in the provided evidence precludes a rigorous comparison. For instance, properties like stability, solubility, and catalytic performance remain unverified.

- Synthetic Challenges: Methoxy-substituted ethylene derivatives often require controlled conditions to prevent oxidation or demethylation, whereas phosphino-substituted analogs (e.g., CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE) are typically air-sensitive and require inert handling .

Q & A

What are the optimal synthetic routes for 1,1-bis(2-methoxyphenyl)ethylene in laboratory-scale settings?

Basic Research Question

The synthesis of 1,1-bis(2-methoxyphenyl)ethylene typically involves coupling reactions or condensation of 2-methoxyphenyl precursors. For example, analogous compounds like 1,1-bis(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-diazaborolo[1,5-a]pyridin-3-one (3o) were synthesized via multi-step reactions involving aryl boronic acids and catalytic systems, yielding a melting point of 249.1–250.7°C . Key steps include:

- Arylboronic acid coupling : Use Suzuki-Miyaura conditions (Pd catalysts, base, and solvent like THF).

- Purification : Column chromatography with silica gel and gradient elution.

- Validation : Confirm purity via melting point analysis and NMR spectroscopy.

How can researchers characterize 1,1-bis(2-methoxyphenyl)ethylene using spectroscopic and chromatographic methods?

Basic Research Question

Characterization relies on:

- NMR Spectroscopy : Compare chemical shifts (e.g., H and C) to structurally similar compounds like 3o, where methoxy groups appear as singlets near δ 3.8–4.0 ppm .

- HRMS : Validate molecular weight (e.g., for 3o, observed [M+H] at 469.1752) .

- Melting Point Analysis : Sharp melting ranges (e.g., 249.1–250.7°C for 3o) confirm crystallinity .

What safety protocols are critical for handling 1,1-bis(2-methoxyphenyl)ethylene derivatives?

Basic Research Question

Refer to safety data for structurally related methoxyphenyl compounds:

- Toxicity : Analogues like 1,1,1-trichloro-2,2-bis-(p-methoxyphenyl)ethane exhibit reproductive and organ toxicity .

- Handling : Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in airtight containers away from light and moisture .

What mechanistic insights explain the regioselectivity in synthesizing 1,1-bis(2-methoxyphenyl)ethylene derivatives?

Advanced Research Question

Regioselectivity in coupling reactions (e.g., Suzuki-Miyaura) is influenced by:

- Electronic Effects : Electron-donating methoxy groups direct coupling to para positions.

- Steric Hindrance : Bulky substituents on aryl boronic acids may favor specific isomers.

- Catalyst Choice : Pd(PPh) vs. Pd(OAc) alters reaction pathways .

How does 1,1-bis(2-methoxyphenyl)ethylene contribute to photophysical applications?

Advanced Research Question

Structurally similar compounds (e.g., 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl) exhibit fluorescence due to extended conjugation. Key studies include:

- UV-Vis Spectroscopy : Monitor absorption maxima (e.g., ~350 nm for fluorescent brighteners).

- Quantum Yield Measurements : Compare emission efficiency under controlled conditions .

How can researchers resolve contradictions in spectroscopic data for 1,1-bis(2-methoxyphenyl)ethylene derivatives?

Advanced Research Question

Discrepancies in NMR or HRMS data may arise from:

- Isomeric Impurities : Use 2D NMR (e.g., NOESY) to distinguish stereoisomers.

- Solvent Artifacts : Re-run spectra in deuterated solvents (e.g., DMSO-d vs. CDCl).

- High-Resolution Validation : Cross-check HRMS with theoretical isotopic patterns .

What role does 1,1-bis(2-methoxyphenyl)ethylene play in catalytic systems?

Advanced Research Question

While not directly reported, analogous bis-aryl compounds act as ligands in catalysis. Experimental design could explore:

- Coordination Chemistry : Test metal-binding affinity (e.g., with Pd or Ru).

- Catalytic Activity Screening : Assess performance in cross-coupling or hydrogenation reactions .

How can computational modeling predict the reactivity of 1,1-bis(2-methoxyphenyl)ethylene?

Advanced Research Question

Use DFT calculations to:

- Optimize Geometry : Compare computed vs. crystallographic bond lengths.

- Frontier Molecular Orbitals : Predict sites for electrophilic/nucleophilic attack.

- Reaction Pathways : Simulate intermediates in proposed synthetic routes .

What environmental impact assessments are needed for 1,1-bis(2-methoxyphenyl)ethylene?

Advanced Research Question

Ecotoxicity data for analogues suggest:

- Aquatic Toxicity : Acute toxicity (LC < 1 mg/L) and long-term hazards .

- Degradation Studies : Monitor persistence under UV light or microbial action.

How can analytical methods for 1,1-bis(2-methoxyphenyl)ethylene be validated in complex matrices?

Advanced Research Question

Leverage methoxyphenyl reference standards (e.g., 1-(4-methoxy-3-methylphenyl)ethanone) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.